1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE
Overview
Description
1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE: is an organic compound with the chemical formula C13H22 . It is a colorless liquid that is soluble in organic solvents. This compound is known for its unique structure, which includes two tert-butyl groups attached to a cyclopentadiene ring. It is often used as a ligand in organometallic chemistry and has various applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions. The reaction involves the use of a base, such as sodium hydride, to deprotonate the cyclopentadiene, followed by the addition of tert-butyl bromide to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dienones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diene into saturated or partially saturated compounds.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dienones, while reduction can produce cyclopentane derivatives .
Scientific Research Applications
1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Cyclopentadiene: A simpler analog without the tert-butyl groups, commonly used in the synthesis of metallocenes.
1,3,5-Tri-tert-butylcyclopenta-1,3-diene: A more heavily substituted analog with three tert-butyl groups, offering different steric and electronic properties.
Uniqueness: 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it a valuable ligand in organometallic chemistry, offering distinct reactivity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
1,3-ditert-butylcyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7,9H,8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQHBVMPIFXJPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223323 | |
Record name | 1,3-Bis(1,1-dimethylethyl)-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73046-16-9 | |
Record name | 1,3-Cyclopentadiene,1,3-bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(1,1-dimethylethyl)-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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